molecular formula C17H23ClN2O3 B4480360 Ethyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate

Ethyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate

Cat. No.: B4480360
M. Wt: 338.8 g/mol
InChI Key: YIFLZALCGAXEKE-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate is an organic compound that belongs to the class of azepane derivatives. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a chlorophenyl group. The compound’s structure also includes an ethyl ester group, which is commonly found in various organic compounds due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Formation of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification, typically using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate has various applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate can be compared with other similar compounds, such as:

    Ethyl 2-{[2-(2-bromophenyl)azepane-1-carbonyl]amino}acetate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-{[2-(2-fluorophenyl)azepane-1-carbonyl]amino}acetate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 2-{[2-(2-methylphenyl)azepane-1-carbonyl]amino}acetate: Similar structure but with a methyl group instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the presence of different substituents.

Properties

IUPAC Name

ethyl 2-[[2-(2-chlorophenyl)azepane-1-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-2-23-16(21)12-19-17(22)20-11-7-3-4-10-15(20)13-8-5-6-9-14(13)18/h5-6,8-9,15H,2-4,7,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFLZALCGAXEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCCCCC1C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate
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Ethyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate
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Ethyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate
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Ethyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate
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Ethyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate
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Ethyl 2-{[2-(2-chlorophenyl)azepane-1-carbonyl]amino}acetate

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